

Application of Levamisole as an Adjuvant with Vaccines in Animal Models

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Compound of Interest

Compound Name: Levamisole Hydrochloride

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Application Notes

Levamisole, a synthetic imidothiazothiazole derivative, was initially developed as an anthelmintic agent but has since been recognized for its significant immunomodulatory properties.^{[1][2]} It is widely used in both veterinary and human medicine to enhance immune responses, particularly in immunocompromised individuals.^{[3][4]} When used as a vaccine adjuvant, levamisole has been shown to augment both humoral and cell-mediated immunity, leading to a more robust and durable protective response against various pathogens.^{[3][5][6]}

Mechanism of Action:

Levamisole's adjuvant effect is complex and involves the stimulation of various components of the immune system.^[1] It appears to restore depressed immune functions rather than stimulating them to above-normal levels.^{[1][2]} Key mechanisms include:

- **Enhancement of Cell-Mediated Immunity:** Levamisole stimulates T-cell activation and proliferation, potentiates monocyte and macrophage functions like phagocytosis and chemotaxis, and increases neutrophil mobility and adherence.^{[1][2]} It has been shown to increase the expression of Major Histocompatibility Complex (MHC) and co-stimulatory molecules.^[7]
- **Cytokine Production:** It promotes the secretion of cytokines such as Interferon-gamma (IFN γ) and Interleukin (IL)-12, which are crucial for a Th1-biased immune response.^{[5][8]} This Th1 response is essential for clearing intracellular pathogens.^[7]

- **Innate Immunity Stimulation:** Levamisole activates downstream signaling pathways of various pattern-recognition receptors, leading to the expression of multiple cytokines and costimulatory molecules, thereby bridging the innate and adaptive immune responses.[\[5\]](#)[\[6\]](#)[\[9\]](#)
- **Humoral Immunity:** While its primary effect is on cell-mediated immunity, levamisole also enhances humoral immunity by stimulating the formation of antibodies against various antigens.[\[1\]](#)[\[3\]](#)

Applications in Animal Models:

Levamisole has been successfully used as an adjuvant in a variety of animal models with different vaccines:

- **Poultry:** In chickens, levamisole administered with the Newcastle disease (ND) vaccine has been shown to increase antibody titers (Haemagglutination Inhibition - HI) and prolong the duration of effective immunity.[\[10\]](#)[\[11\]](#)[\[12\]](#) Dosages of 3 mg/kg and 30 mg/kg have been reported to be effective.[\[11\]](#)[\[12\]](#)
- **Pigs:** When co-administered with the foot-and-mouth disease (FMD) vaccine in pigs, levamisole elicited robust and long-lasting immune responses, including high antibody and virus-neutralizing antibody titers.[\[5\]](#)[\[6\]](#) A dosage of 1 mg/dose per pig was found to be effective.[\[5\]](#)[\[6\]](#)[\[8\]](#)
- **Cattle:** In cattle, levamisole has been used as an adjuvant for vaccines against FMD, Haemorrhagic Septicaemia (HS), and anthrax.[\[13\]](#)[\[14\]](#) It has been shown to enhance the humoral response and increase serum IgG levels.[\[13\]](#)[\[14\]](#) A common dosage is 2.5 mg/kg administered subcutaneously.[\[14\]](#)
- **Mice:** In murine models, levamisole has been demonstrated to enhance the efficacy of FMD and Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) vaccines.[\[5\]](#)[\[7\]](#) It promoted a Th1-biased immune response and increased survival rates upon viral challenge.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) A dosage of 100 µg/dose per mouse has been used.[\[5\]](#)[\[6\]](#)[\[8\]](#)
- **Goats:** In goats vaccinated against Peste des petits ruminants (PPR), levamisole treatment led to a significant increase in neutralizing antibody titers and lymphocyte production.[\[15\]](#)

- Dogs: Levamisole administered at 2.2 mg/kg with a myxovirus vaccine in dogs was shown to reduce the vaccine-associated thrombocytopenia.[16][17]

Dosage and Administration:

The efficacy of levamisole as an adjuvant is dose-dependent.[7][18] While higher doses can induce a strong antibody response (IgG), lower doses may be more effective at inducing T-cell proliferation.[7] It can be administered through various routes, including oral, subcutaneous, and intramuscular injections.[12][13][14]

Data Presentation

Table 1: Efficacy of Levamisole as a Vaccine Adjuvant in Poultry (Newcastle Disease)

Animal Model	Vaccine	Levamisole Dosage	Key Outcomes	Reference
Chickens	Live La Sota vaccine	3 mg/kg (parenteral)	Prolonged duration of effective immunity	[11]
Broilers	La sota, Clon 30, Avinew vaccines	30 mg/kg (in drinking water)	Increased antibody levels (HI titers)	[12][19]
Chick Embryos	Live attenuated Newcastle vaccine (Lasota strain)	1.25 mg/egg (in-ovo)	Numerical increase in HI titer	[10]

Table 2: Efficacy of Levamisole as a Vaccine Adjuvant in Mice and Pigs (Foot-and-Mouth Disease)

Animal Model	Vaccine	Levamisole Dosage	Key Outcomes	Reference
C57BL/6 Mice	Inactivated FMDV	100 μg/dose/mouse	100% survival rate vs 40% in control; Significantly higher antibody and VN titers	[5] [6] [8]
Pigs	Inactivated bivalent FMD vaccine	1 mg/dose/pig	Significantly increased IgG, IgA, and IgM levels; Elicited potent host defense against FMDV infection	[5] [6] [8]

Table 3: Efficacy of Levamisole as a Vaccine Adjuvant in Ruminants

Animal Model	Vaccine	Levamisole Dosage	Key Outcomes	Reference
Cattle	Anthrax vaccine	2.5 mg/kg (subcutaneous, 3 times)	Significant increase in neutrophils, lymphocytes, monocytes, and serum IgG	[14]
Goats	Peste des petits ruminants (PPR) vaccine	5 mg/kg (oral)	More than 3-fold increase in neutralizing antibody GMT; Significant increase in leukocyte production	[15]
Buffaloes	FMD vaccine	Not specified	Enhanced humoral and cell-mediated immunity	[3]

Experimental Protocols

Protocol 1: Evaluation of Levamisole as an Adjuvant for Newcastle Disease Vaccine in Broilers

- Animal Model: 240 commercial broiler chicks.
- Experimental Design:
 - Divide chicks into treatment and control groups for different ND vaccines (e.g., La sota, Avinew).
 - Treatment Groups: Receive **levamisole hydrochloride** at a dose of 30 mg/kg of body weight in drinking water for 2 days before and 2 days after each vaccination.[12]

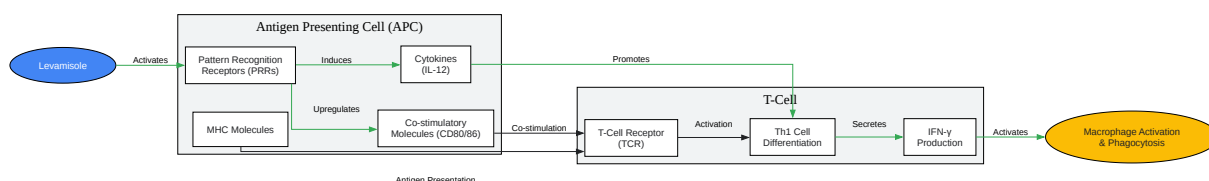
- Control Groups: Receive the vaccines without levamisole.
- Vaccination: Administer commercial ND vaccines according to a routine vaccination program (e.g., on day 7 and day 21).
- Sample Collection: Collect blood samples from the wing vein on days 1, 14, 28, and 42 of age.[\[12\]](#)
- Immunological Assay:
 - Separate serum from blood samples.
 - Measure antibody responses using the Haemagglutination Inhibition (HI) technique.[\[12\]](#)
 - Inactivate sera by heating at 56°C for 30 minutes.
 - Perform a standard HI test using 4 haemagglutinating units of the NDV antigen.
- Data Analysis: Compare the geometric mean HI antibody titers between the levamisole-treated and control groups at each time point using appropriate statistical tests.

Protocol 2: Evaluation of Levamisole as an Adjuvant for FMD Vaccine in Mice

- Animal Model: C57BL/6 mice (n=5 per group).[\[5\]](#)[\[6\]](#)
- Experimental Design:
 - Experimental (Exp) Group: Administer an inactivated bivalent FMD vaccine containing 100 µg of levamisole per dose. The vaccine formulation also includes other adjuvants like ISA 206, Al(OH)₃, and Quil-A.[\[5\]](#)[\[6\]](#)[\[8\]](#)
 - Positive Control (PC) Group: Receive the same vaccine formulation without levamisole.[\[5\]](#)
[\[6\]](#)
 - Negative Control (NC) Group: Injected with an equal volume of phosphate-buffered saline (PBS).[\[5\]](#)

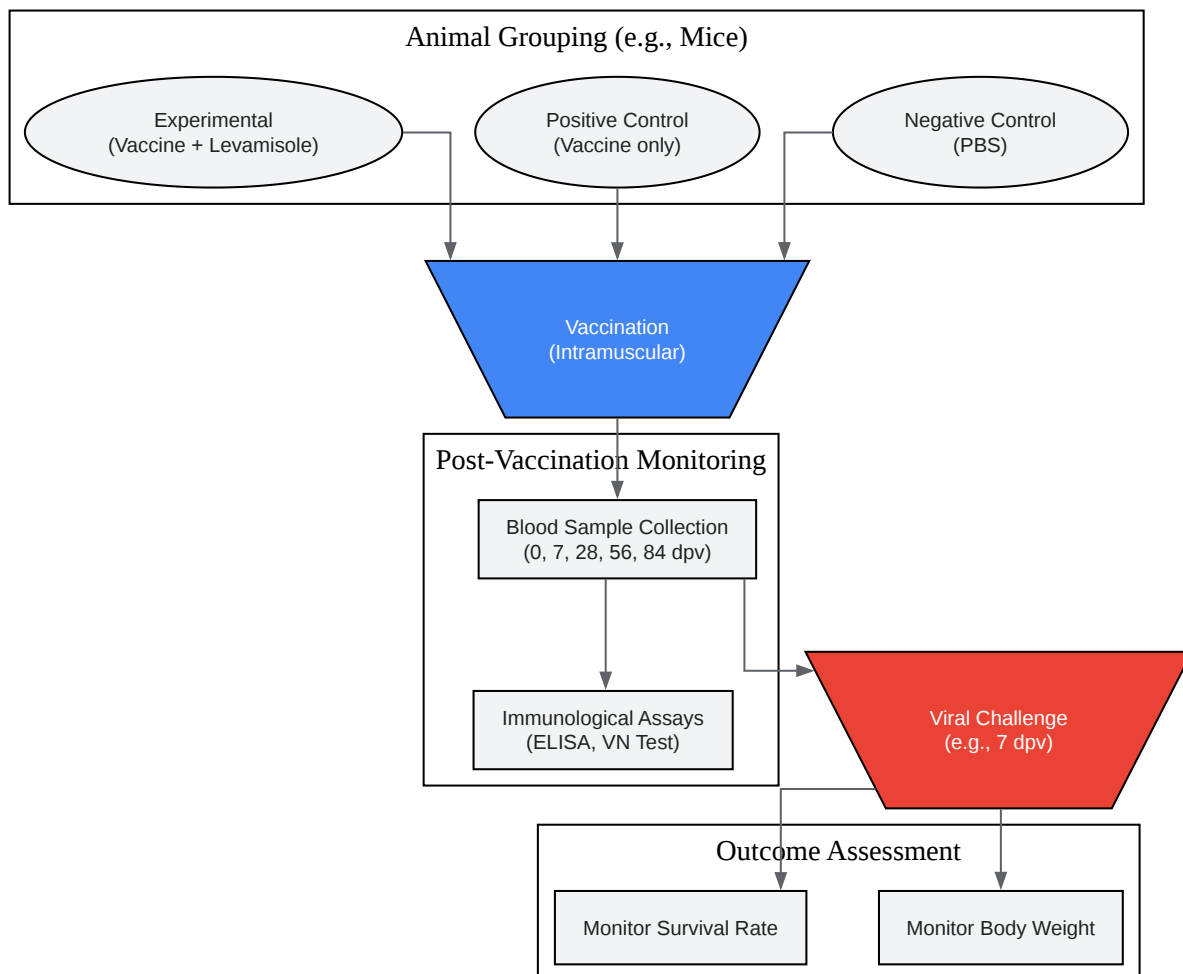
- Vaccination: Administer a single 100 µL dose of the respective formulations via intramuscular (IM) injection.[8]
- Sample Collection: Collect blood samples at 0, 7, 28, 56, and 84 days post-vaccination (dpv) for serological analysis.[5]
- Immunological Assays:
 - ELISA: Determine FMDV-specific antibody titers (e.g., IgG, IgA, IgM) in the collected sera. [5]
 - Virus Neutralization (VN) Test: Measure the titers of virus-neutralizing antibodies against the specific FMDV serotypes used in the vaccine.[5][6]
- Challenge Study:
 - At a specified time post-vaccination (e.g., 7 dpv), challenge the mice with a lethal dose (e.g., 100 LD50) of virulent FMDV via intraperitoneal (IP) injection.[8]
 - Monitor survival rates and changes in body weight for at least 7 days post-challenge.[8]
- Data Analysis: Use statistical methods like two-way ANOVA to compare antibody titers, VN titers, survival rates, and body weight changes between the groups.[5]

Mandatory Visualization



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Caption: Levamisole's adjuvant signaling pathway.

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